Bomyl
Overview
Description
Fodipir, also known as dipyridoxyl diphosphate, is a chelating agent primarily used in combination with manganese to form mangafodipir. This compound is utilized as a contrast agent in magnetic resonance imaging (MRI) to enhance the visualization of the liver and pancreas. Fodipir has also shown potential in various therapeutic applications due to its ability to mimic manganese superoxide dismutase (MnSOD) activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fodipir is synthesized through a series of chemical reactions involving pyridoxal phosphate derivatives. The synthesis typically involves the phosphorylation of pyridoxal followed by the formation of a diphosphate ester. The reaction conditions often require controlled pH and temperature to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of fodipir involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity levels required for medical applications .
Chemical Reactions Analysis
Types of Reactions
Fodipir undergoes various chemical reactions, including:
Oxidation: Fodipir can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other active forms.
Substitution: Fodipir can participate in substitution reactions, particularly with metal ions
Common Reagents and Conditions
Common reagents used in reactions with fodipir include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and metal salts like manganese chloride. The reactions typically occur under controlled pH and temperature to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving fodipir include various metal complexes, such as manganese-fodipir, which is used in MRI contrast agents. Other products include oxidized and reduced derivatives of fodipir .
Scientific Research Applications
Fodipir has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its role in protecting cells from oxidative stress by mimicking MnSOD activity.
Medicine: Utilized in MRI as a contrast agent and explored as an adjunct in chemotherapy to reduce side effects.
Industry: Employed in the development of diagnostic tools and therapeutic agents
Mechanism of Action
Fodipir exerts its effects by binding to metal ions, particularly manganese. After intravenous administration, the chelate dissociates slowly, allowing manganese to be taken up by hepatocytes with high affinity. The manganese enhances contrast in MRI by shortening the longitudinal relaxation time (T1) in the liver and pancreas. Additionally, fodipir’s MnSOD mimetic activity helps in reducing oxidative stress by disarming reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
Comparison with Similar Compounds
Fodipir is unique due to its dual role as a chelating agent and MnSOD mimetic. Similar compounds include:
Calmangafodipir: A stabilized form of mangafodipir with improved therapeutic activity.
Manganese dipyridoxyl ethyldiamine (MnPLED): A dephosphorylated derivative of fodipir with similar protective effects against oxidative stress .
Fodipir stands out due to its high affinity for manganese and its ability to enhance MRI contrast while providing cytoprotective effects.
Biological Activity
Introduction
Bomyl, known scientifically as bornyl acetate (BA), is a bicyclic monoterpene that is prevalent in various essential oils and has been extensively studied for its biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.
- Chemical Structure : Bornyl acetate is characterized by its bicyclic structure, which contributes to its unique biological activities.
- Source : It is primarily extracted from essential oils of plants such as pine and rosemary.
Anti-inflammatory Effects
Bornyl acetate exhibits significant anti-inflammatory properties. Research indicates that BA inhibits various signaling pathways involved in inflammation:
- NF-κB Pathway : BA inhibits the phosphorylation of IκB and the production of IKKs, leading to reduced NF-κB activation. This results in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
- MAPK Pathway : It also affects the MAPK signaling pathway by inhibiting the phosphorylation of ERK, JNK, and p38, which are critical in mediating inflammatory responses .
Immunomodulatory Effects
Bornyl acetate has been shown to modulate immune responses. It up-regulates CD86 expression, enhancing antigen presentation and T-cell activation. This property suggests its potential use in immunotherapy .
Sedative Properties
BA has sedative effects that may be beneficial in aromatherapy and treatment for anxiety disorders. Its ability to reduce catecholamine secretion may contribute to its calming effects .
Toxicity and Safety Profile
Compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), bornyl acetate has a more favorable safety profile. Studies indicate minimal toxicity at therapeutic doses, making it a promising candidate for drug development .
Clinical Applications
A systematic review of the pharmacological activities of BA highlights its potential applications in treating various conditions:
- Chronic Inflammation : BA's ability to down-regulate pro-inflammatory cytokines positions it as a candidate for managing chronic inflammatory diseases.
- Anxiety Disorders : The sedative properties of BA suggest its use in treating anxiety-related conditions through aromatherapy or as an adjunct therapy .
Comparative Studies
Property | Bornyl Acetate | Traditional NSAIDs |
---|---|---|
Anti-inflammatory | Yes | Yes |
Immunomodulatory | Yes | No |
Sedative | Yes | Limited |
Toxicity | Low | Moderate to High |
The mechanisms underlying the biological activities of bornyl acetate include:
- Cytokine Modulation : Direct interaction with immune cells leading to altered cytokine production.
- Signal Transduction Inhibition : Interference with key signaling pathways involved in inflammation and immune response.
Properties
CAS No. |
122-10-1 |
---|---|
Molecular Formula |
C9H15O8P |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
dimethyl (Z)-3-dimethoxyphosphoryloxypent-2-enedioate |
InChI |
InChI=1S/C9H15O8P/c1-13-8(10)5-7(6-9(11)14-2)17-18(12,15-3)16-4/h5H,6H2,1-4H3/b7-5- |
InChI Key |
BZSSHIWHSJYWAD-ALCCZGGFSA-N |
SMILES |
COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |
Isomeric SMILES |
COC(=O)C/C(=C/C(=O)OC)/OP(=O)(OC)OC |
Canonical SMILES |
COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |
boiling_point |
155-164 °C @ 17 MM HG |
Color/Form |
LIQUID YELLOW OIL |
density |
1.2 |
Key on ui other cas no. |
15272-78-3 122-10-1 |
shelf_life |
STABLE WHEN STORED IN GLASS HYDROLYZES IN ALKALI /TECHNICAL GRADE/ HALFLIFE (HYDROLYSIS) MORE THAN 10 DAYS @ PH 5, MORE THAN 4 DAYS @ PH 6, LESS THAN 1 DAY @ PH 9 It is hydrolysed by alkali with a half-life at pH 5 of more than ten days, at pH 6 more than four days, at pH 9 less than one day. |
solubility |
MISCIBLE WITH METHANOL, ETHANOL, ACETONE, XYLENE; PRACTICALLY INSOL IN WATER, PETROLEUM ETHER, KEROSENE SOL IN PROPYLENE GLYCOL |
vapor_pressure |
25 MM HG @ 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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